5-Bromo-N1-isopropylbenzene-1,2-diamine
Overview
Description
5-Bromo-N1-isopropylbenzene-1,2-diamine is an organic compound with the molecular formula C9H13BrN2 and a molecular weight of 229.12 g/mol It is a derivative of benzene, featuring a bromine atom and an isopropyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N1-isopropylbenzene-1,2-diamine typically involves the bromination of N1-isopropylbenzene-1,2-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring . Common reagents used in this process include bromine or bromine-containing compounds, and the reaction is often facilitated by a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing advanced equipment to maintain precise control over reaction parameters. This ensures high yield and purity of the final product, which is essential for its use in various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N1-isopropylbenzene-1,2-diamine can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .
Scientific Research Applications
5-Bromo-N1-isopropylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-N1-isopropylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and isopropyl group on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect pathways involved in enzyme activity, protein binding, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-N-propan-2-ylbenzene-1,2-diamine
- N1-isopropylbenzene-1,2-diamine
- 3-Bromo-1-N-methylbenzene-1,2-diamine
Uniqueness
5-Bromo-N1-isopropylbenzene-1,2-diamine is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted applications in research and industry, where precise control over molecular interactions is required .
Properties
IUPAC Name |
4-bromo-2-N-propan-2-ylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYJCZYMCDLXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731916 | |
Record name | 4-Bromo-N~2~-(propan-2-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038408-35-3 | |
Record name | 4-Bromo-N~2~-(propan-2-yl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30731916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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